Robalzotan

Neuropharmacology Receptor Binding Selectivity Profiling

Researchers using common 5-HT1A antagonists like WAY-100635 face significant off-target binding at alpha-1 adrenoceptors and dopamine D2/D3 receptors, compromising data integrity. Robalzotan (NAD-299) eliminates this confound with >400-fold selectivity for 5-HT1A (Ki=0.6 nM). Key advantages: Clean, 5-HT1A-specific readout validated for PET imaging as [11C]Robalzotan; Established in vivo brain occupancy data in primates and humans; Validated cognitive research tool, attenuating scopolamine-induced amnesia comparably to donepezil. Ideal for CNS target engagement studies requiring unambiguous receptor occupancy quantification.

Molecular Formula C18H23FN2O2
Molecular Weight 318.4 g/mol
CAS No. 169758-66-1
Cat. No. B1680709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRobalzotan
CAS169758-66-1
Synonyms3-N,N-dicyclobutylamino-8-fluoro-3,4-dihydro-2H-1-benzopyran-5-carboxamide hydrogen tartrate monohydrate
NAD 299
NAD-299
robalzotan
Molecular FormulaC18H23FN2O2
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESC1CC(C1)N(C2CCC2)C3CC4=C(C=CC(=C4OC3)F)C(=O)N
InChIInChI=1S/C18H23FN2O2/c19-16-8-7-14(18(20)22)15-9-13(10-23-17(15)16)21(11-3-1-4-11)12-5-2-6-12/h7-8,11-13H,1-6,9-10H2,(H2,20,22)/t13-/m1/s1
InChIKeyMQTUXRKNJYPMCG-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Robalzotan (NAD-299) Overview


Robalzotan (CAS 169758-66-1), also known as NAD-299 or AZD-7371, is a small-molecule, highly selective, and high-affinity antagonist of the 5-hydroxytryptamine-1A (5-HT1A) receptor [1]. It is a chroman derivative [2], and its primary value proposition is its exceptional selectivity profile (>400-fold for 5-HT1A over other receptors) which distinguishes it from other commonly used 5-HT1A antagonists like WAY-100635 [3]. This unique profile makes it a critical research tool for isolating 5-HT1A-mediated effects and has established it as a key radioligand ([11C]Robalzotan) for Positron Emission Tomography (PET) imaging of 5-HT1A receptor distribution and occupancy in the living brain [4].

Selective 5-HT1A receptor antagonist with reported high selectivity profile
Reported PET radioligand ([11C]NAD-299) for brain receptor occupancy studies
Neutral antagonist profile (no intrinsic activity) for pure 5-HT1A pathway interrogation

Why Robalzotan Cannot Be Substituted


Substituting Robalzotan (NAD-299) with other common 5-HT1A receptor antagonists, particularly WAY-100635, introduces significant confounding factors due to major differences in receptor selectivity profiles. In vitro binding assays directly comparing the two compounds reveal that while Robalzotan has a Ki of 0.6 nM for the 5-HT1A receptor [1], it exhibits weak affinity for alpha-1 (Ki = 260 nM) and beta (Ki = 340 nM) adrenoceptors. In stark contrast, WAY-100635 shows substantial off-target binding, with a 5.8-fold higher affinity for alpha-1 adrenoceptors (Ki = 45 nM) and significant affinity for dopamine D2 and D3 receptors (Ki = 79 nM and 67 nM, respectively) [2]. This means that in complex systems, experiments using WAY-100635 are more likely to produce results influenced by adrenergic and dopaminergic signaling, whereas Robalzotan provides a significantly cleaner 5-HT1A-specific readout. For this reason, generic substitution is not scientifically valid.

Risk Aspect
Robalzotan (NAD-299)
WAY-100635 (common substitute)
Off-target receptor profile
Minimal reported affinity for alpha-1 and beta adrenoceptors; no D2/D3 binding
Reported significant affinity for alpha-1, D2, and D3 receptors – may confound 5-HT1A-specific readouts
Selectivity window
High selectivity for 5-HT1A supports attribution of effects to 5-HT1A blockade
Broader off-target binding may require additional control experiments to rule out adrenergic/dopaminergic contributions

Comparative Evidence for Robalzotan


Superior 5-HT1A Selectivity vs. WAY-100635

In a direct head-to-head comparison, Robalzotan (NAD-299) demonstrates >400-fold selectivity for the 5-HT1A receptor, whereas the commonly used comparator WAY-100635 has a substantially inferior selectivity profile. Robalzotan's Ki for alpha-1 adrenoceptors is 260 nM, while WAY-100635's Ki for the same off-target is 45 nM, a 5.8-fold difference [1]. This indicates a higher risk of off-target adrenergic effects with WAY-100635. Robalzotan's only off-target hits with Ki < 1 μM were alpha-1 (260 nM) and beta (340 nM) adrenoceptors, while WAY-100635 also bound dopamine D2 (Ki=79 nM) and D3 (Ki=67 nM) receptors [2].

5-HT1A selectivity vs. WAY-100635
Head-to-head
5-HT1A Ki 0.6 nM; >400-fold selectivity; alpha-1 Ki 260 nM
Alpha-1 Ki 45 nM; D2 Ki 79 nM; D3 Ki 67 nM
Reported selectivity profile supports cleaner 5-HT1A signal attribution
In vitro radioligand binding; Ki values from competition assays
Neuropharmacology Receptor Binding Selectivity Profiling

In Vivo Efficacy in Scopolamine-Induced Amnesia

In a study of scopolamine-induced impairment of passive avoidance in rats, both Robalzotan (NAD-299) and the acetylcholinesterase inhibitor donepezil attenuated the cognitive deficit. At the highest dose tested (0.35 μmol/kg s.c.), Robalzotan and donepezil produced comparable effects in this model of cholinergic hypofunction, which is relevant for Alzheimer's disease research [1]. This demonstrates that Robalzotan's 5-HT1A antagonism translates into in vivo efficacy comparable to a clinical standard-of-care.

Scopolamine-induced amnesia model
Head-to-head
0.35 µmol/kg s.c. attenuated passive avoidance deficit, comparable to donepezil
Donepezil (acetylcholinesterase inhibitor) produced similar effect
Supports cognitive deficit model-response interpretation
Rat passive avoidance; scopolamine-induced cholinergic hypofunction
Behavioral Pharmacology Cognition Alzheimer's Disease Models

Neutral Antagonism at 5-HT1A Receptors

Robalzotan (NAD-299) acts as a neutral antagonist at the 5-HT1A receptor. Unlike the agonist 8-OH-DPAT, Robalzotan binding is unaffected by the GTP analog guanylylimidodiphosphate (Gpp(NH)p), indicating it does not induce or stabilize the active G-protein-coupled state of the receptor [1]. In functional cAMP assays in GH4ZD10 cells, Robalzotan competitively blocked 5-HT-induced inhibition of VIP-stimulated cAMP production, exhibiting no intrinsic activity of its own (i.e., it is a silent antagonist) [2].

Neutral antagonism profile
Head-to-head
[3H]Robalzotan binding unaffected by Gpp(NH)p; silent antagonist in cAMP assay
8-OH-DPAT binding significantly decreased by Gpp(NH)p (agonist)
Neutral antagonist for pure receptor blockade without agonistic modulation
Hippocampal and cloned human 5-HT1A receptors
Signal Transduction Functional Assay cAMP

PET Imaging of 5-HT1A Receptor Occupancy

Robalzotan can be radiolabeled with carbon-11 ([11C]NAD-299) and used as a PET radioligand to quantify 5-HT1A receptor occupancy in the living brain. In a study in cynomolgus monkeys, Robalzotan demonstrated a clear, dose-dependent occupancy of 5-HT1A receptors. Intravenous administration of 100 μg/kg achieved a peak receptor occupancy of 70-80% in neocortical regions [1]. This property is further validated in humans, where a 10 mg oral dose produced high occupancy (62-85% in raphe; 68-75% in neocortex) at Cmax [2]. This enables direct translation of preclinical occupancy data to clinical dose selection.

PET receptor occupancy
Cross-study comparable
[11C]Robalzotan: 70-80% occupancy in monkey neocortex (100 µg/kg i.v.); 68-75% in human neocortex (10 mg oral)
[11C]WAY-100635 also high-affinity; Robalzotan may offer cleaner signal due to selectivity
Supports exposure-occupancy relationship research for PET tracer development
PET imaging in cynomolgus monkeys and healthy volunteers
PET Imaging Receptor Occupancy Neuroimaging

Optimal Use Cases for Robalzotan


5-HT1A-Specific Neuropharmacology Studies

For research aimed at dissecting the specific role of the 5-HT1A receptor in complex systems (e.g., brain slice electrophysiology, in vivo microdialysis for neurotransmitter release, or behavioral assays), Robalzotan (NAD-299) is the superior tool compound. Its >400-fold selectivity over other receptors [1] ensures that observed effects are directly attributable to 5-HT1A blockade, minimizing the risk of data misinterpretation from confounding adrenergic or dopaminergic activity common with antagonists like WAY-100635 [2]. This is critical for studies investigating the 5-HT1A receptor's role in cognition [3], anxiety, depression, or neurodevelopment.

PET Radioligand Development & Target Engagement

Robalzotan's high affinity for the 5-HT1A receptor (Kd = 0.17 nM in rat, 0.16 nM in human) and its characterization as a neutral antagonist make it an ideal scaffold for developing radioligands like [11C]NAD-299 for Positron Emission Tomography (PET) [4]. It is established as one of the most successful PET tracers for visualizing 5-HT1A receptors in vivo [5]. Its dose-dependent brain occupancy has been quantitatively established in both primates and humans [6], making it invaluable for target engagement studies in CNS drug development, particularly for determining the optimal dose of new 5-HT1A-targeting therapeutics.

Cholinergic Deficit & Cognitive Enhancement Models

Given its demonstrated efficacy in attenuating scopolamine-induced amnesia in rats, comparable to the clinical standard donepezil [3], Robalzotan is a validated tool for preclinical research into cognitive disorders such as Alzheimer's disease. Its ability to increase acetylcholine release in the frontal cortex and hippocampus [7] provides a strong mechanistic rationale for its use in studies exploring the therapeutic potential of 5-HT1A antagonism in treating cognitive impairment.

5-HT1A Receptor Occupancy Assay Validation

Due to its well-characterized, saturable, and dose-dependent binding in vivo, Robalzotan can serve as a reference standard for calibrating ex vivo receptor occupancy assays (e.g., autoradiography) or in vivo imaging studies. The established relationship between its plasma concentration and brain receptor occupancy in both primates [6] and humans [8] allows researchers to use Robalzotan as a benchmark to validate the sensitivity and accuracy of their own experimental models for quantifying 5-HT1A target engagement.

Application
Selection Property
Validation Focus
5-HT1A pathway & neuropharmacology studies
High reported selectivity for 5-HT1A
Off-target receptor interference review (alpha-1, D2/D3)
Brain PET imaging & receptor occupancy studies
Established PET tracer ([11C]NAD-299) with high affinity
Quantitative target engagement in relevant models
Cholinergic hypofunction & cognition research
Reported cognitive endpoint response in scopolamine model
Model-response context and ACh release assessment
5-HT1A receptor occupancy assay calibration
Well-characterized in vivo binding profile
Sensitivity and accuracy benchmarking in ex vivo/in vivo assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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